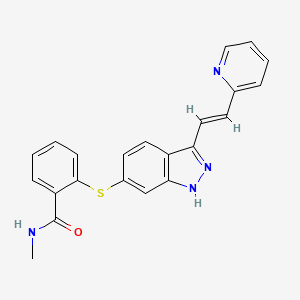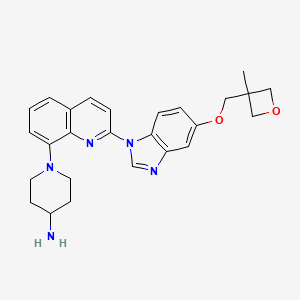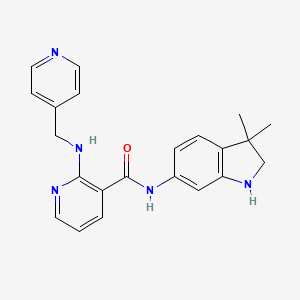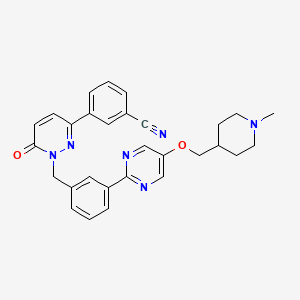
Tepotinib
Overview
Description
Tepotinib is an oral tyrosine kinase inhibitor specifically targeting the mesenchymal-epithelial transition factor (MET). It is primarily used for the treatment of metastatic non-small cell lung cancer in patients exhibiting MET exon 14 skipping mutations . This compound was first approved in Japan in March 2020 and subsequently received accelerated approval from the US FDA in February 2021 .
Mechanism of Action
Target of Action
Tepotinib is a highly selective, potent, oral, reversible, adenosine triphosphate competitive, small molecule mesenchymal-epithelial transition factor (MET) inhibitor . The primary target of this compound is the MET receptor tyrosine kinase, including variants with MET exon 14 skipping . MET aberrations drive tumorigenesis in several cancer types through a variety of molecular mechanisms, including MET mutations, gene amplification, rearrangement, and overexpression .
Mode of Action
This compound inhibits MET in a concentration-dependent manner irrespective of the mode of MET activation . It inhibits MET phosphorylation and subsequent downstream signaling pathways in order to inhibit tumor cell proliferation, anchorage-independent growth, and migration of MET-dependent tumor cells .
Biochemical Pathways
Upon activation of MET, through binding of hepatocyte growth factor (HGF) to the extracellular domain, it stimulates auto-phosphorylation of several tyrosine residues, triggering downstream activation of the rat sarcoma viral oncogene (RAS)/MAPK, PI3K–protein kinase B (Akt), and STAT signaling pathways . In cancer, MET pathway activation promotes cell proliferation, survival, angiogenesis, migration, and invasion .
Pharmacokinetics
This compound shows dose proportionality up to at least the therapeutic dose, and time-independent clearance with a profile appropriate for once-daily dosing . This compound has a long effective half-life of 32 hours . None of the covariates identified had a clinically meaningful effect on this compound exposure or required dose adjustments .
Result of Action
This compound exhibits marked, dose-dependent antitumor activity in MET-dependent tumor models of various cancer indications . It penetrates the blood–brain barrier and demonstrates strong antitumor activity in subcutaneous and orthotopic brain metastasis models, in-line with clinical activity observed in patients . This compound has been approved for the treatment of adult patients with advanced or metastatic non–small cell lung cancer harboring MET exon 14 skipping alterations .
Action Environment
The potential of this compound to cause clinically relevant drug-drug interactions with CYP3A4- or P-gp-dependent drugs at the clinical dose is considered low . Edema is the most frequently reported adverse event and the most frequent cause of this compound dose reductions and interruptions; however, the effect plateaued at low exposures . The potential of this compound to affect the pharmacokinetics of CYP3A4 and P-gp substrates was investigated and found to be low .
Biochemical Analysis
Biochemical Properties
Tepotinib plays a crucial role in inhibiting the mesenchymal-epithelial transition receptor tyrosine kinase, which is often overexpressed or mutated in various tumors. By binding to the mesenchymal-epithelial transition receptor, this compound inhibits its activity, thereby blocking downstream signaling pathways that promote tumor growth and proliferation . This compound interacts with several biomolecules, including the mesenchymal-epithelial transition receptor, hepatocyte growth factor, and various downstream signaling proteins such as phosphatidylinositol 3-kinase and protein kinase B .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion . It influences cell signaling pathways by blocking the mesenchymal-epithelial transition receptor, leading to the inhibition of downstream pathways such as the phosphatidylinositol 3-kinase/protein kinase B and mitogen-activated protein kinase pathways . This compound also affects gene expression by downregulating genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound binds to the mesenchymal-epithelial transition receptor, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signaling cascade that promotes tumor growth and survival. This compound also induces changes in gene expression, leading to the downregulation of genes involved in cell proliferation and survival . Additionally, this compound can overcome resistance to epidermal growth factor receptor tyrosine kinase inhibitors by inhibiting mesenchymal-epithelial transition receptor signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and sustained activity over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on the mesenchymal-epithelial transition receptor and downstream signaling pathways, leading to sustained inhibition of tumor growth . Some degradation of this compound may occur over time, which can affect its potency .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Higher doses of this compound have been shown to result in greater inhibition of tumor growth and increased apoptosis in tumor cells . At high doses, this compound can also cause toxic effects, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where a minimum effective dose is required to achieve significant tumor inhibition .
Metabolic Pathways
This compound is primarily metabolized by cytochrome P450 enzymes, specifically cytochrome P450 3A4 and cytochrome P450 2C8 . The major circulating metabolite of this compound is M506, which accounts for approximately 40.4% of the observed drug material in plasma . This compound is also metabolized to a lesser extent by uridine 5’-diphospho-glucuronosyltransferase enzymes . The metabolites of this compound are primarily excreted in the feces .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has a high volume of distribution, indicating extensive tissue penetration . This compound is known to penetrate the blood-brain barrier, allowing it to target brain metastases . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. It is primarily localized in the cytoplasm and nucleus of cells . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its inhibitory effects on the mesenchymal-epithelial transition receptor and downstream signaling pathways .
Preparation Methods
The synthesis of Tepotinib involves several key steps. The process begins with an alkylation reaction between pyridazinone and benzyl chloride. The product is then subjected to further reactions to form the final compound . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Tepotinib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diisopropylazodicarboxylate and ortho phosphoric acid . The major products formed from these reactions are intermediates that are further processed to yield the final compound .
Scientific Research Applications
Tepotinib has a wide range of scientific research applications. In medicine, it is used to treat non-small cell lung cancer with MET exon 14 skipping mutations . In biology, it is studied for its effects on MET-dependent tumor cells, including its ability to inhibit tumor cell proliferation, anchorage-independent growth, and migration . In chemistry, it is used as a model compound for studying kinase inhibitors and their interactions with MET .
Comparison with Similar Compounds
Tepotinib is unique among MET inhibitors due to its high selectivity and potency. Similar compounds include capmatinib and savolitinib, which also target MET but differ in their chemical structure and pharmacokinetic properties . This compound’s once-daily dosing and favorable safety profile make it a preferred choice for many patients .
Properties
IUPAC Name |
3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O2/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYMHWXQRWRBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149132 | |
| Record name | Tepotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Mesenchymal-epithelial transition factor (MET) is a receptor tyrosine kinase found overexpressed and/or mutated in a variety of tumor types, thus making it a desirable target in their treatment. MET plays a critical role in the proliferation, survival, invasion, and mobilization of tumor cells, and aberrant MET activation is thought to contribute to the development of more aggressive cancers with poorer prognoses. Tepotinib is a kinase inhibitor directed against MET, including variants with exon 14 skipping - it inhibits MET phosphorylation and subsequent downstream signaling pathways in order to inhibit tumor cell proliferation, anchorage-independent growth, and migration of MET-dependent tumor cells. Tepotinib has also been observed to down-regulate the expression of epithelial-mesenchymal transition (EMT) promoting genes (e.g. MMP7, COX-2, WNT1, MUC5B, and c-MYC) and upregulate the expression of EMT-suppressing genes (e.g. MUC5AC, MUC6, GSK3β, and E-cadherin) in c-MET-amplified gastric cancer cells, suggesting that the tumor-suppressing activity of tepotinib is driven, at least in part, by the negative regulation of c-MET-induced EMT. It has also been shown to inhibit melatonin 1B and nischarin at clinically relevant concentrations, though the relevance of this activity in regards to tepotinib's mechanism of action is unclear. | |
| Record name | Tepotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15133 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1100598-32-0 | |
| Record name | Tepotinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1100598320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tepotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15133 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tepotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEPOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IJV77EI07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




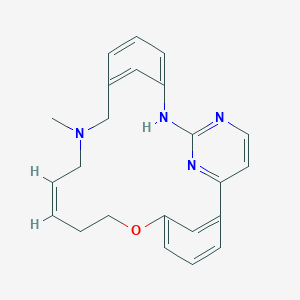
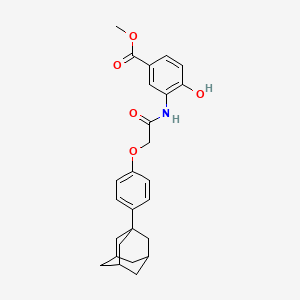
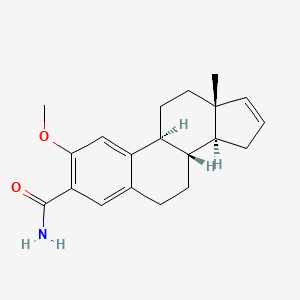
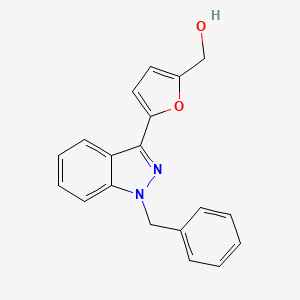



![4-(2,6-dichlorophenyl)-3,5,10,13,15-pentazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),2(6),3,7(12),8,10,15,17-octaene](/img/structure/B1684627.png)
